1-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Description
1-(2,5-Dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a methyl group at position 5, a 2,5-dichlorophenyl group at position 1, and a 4-fluorophenylcarboxamide moiety at position 2. This structure combines halogenated aryl groups (Cl and F) with a rigid triazole scaffold, which is commonly associated with enhanced thermal stability, bioavailability, and binding affinity in medicinal and materials chemistry applications.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4O/c1-9-20-15(16(24)21-12-5-3-11(19)4-6-12)22-23(9)14-8-10(17)2-7-13(14)18/h2-8H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCZYCZUVKVDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by various research findings and case studies.
- Molecular Formula : C13H10Cl2F N3O
- Molecular Weight : 269.098 g/mol
- CAS Number : 270903-87-2
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound showed a marked reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 when tested on peripheral blood mononuclear cells (PBMCs). For instance:
- Cytokine Inhibition : Compounds demonstrated a decrease in TNF-α production by 44–60% at certain concentrations .
Antimicrobial Activity
The triazole scaffold has been extensively studied for its antibacterial properties. Research indicates that triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. Specifically:
- In Vitro Activity : Compounds derived from the triazole structure have shown effective inhibition against strains like E. coli and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for some derivatives were comparable to standard antibiotics .
Antiproliferative Activity
The antiproliferative effects of triazole derivatives have been evaluated in various cancer cell lines. Studies indicate that these compounds can inhibit cell proliferation effectively:
- Cell Line Studies : Compounds similar to the target compound have been shown to induce cytotoxicity in cancer cell lines such as HT-29 and Jurkat cells. The presence of electron-withdrawing groups like Cl on the phenyl ring has been correlated with enhanced antiproliferative activity .
Study 1: Cytokine Response in PBMCs
In a controlled study involving PBMCs stimulated with lipopolysaccharides (LPS), derivatives of triazoles were assessed for their ability to modulate cytokine release. The most effective compounds significantly reduced TNF-α levels at doses as low as 50 µg/mL .
Study 2: Antibacterial Efficacy
Another study focused on evaluating the antibacterial efficacy of various triazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications on the triazole ring could enhance antibacterial potency, with some compounds achieving MIC values as low as 5 µg/mL .
Summary of Findings
Comparison with Similar Compounds
Key Observations:
Heterocycle Variations: The target compound’s 1,2,4-triazole core differs from analogs in (thiazole-pyrazole hybrids) and (1,2,3-triazoles).
Halogen Substituent Effects :
- The 2,5-dichlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects distinct from 4-chlorophenyl (Compound 4) or 4-fluorophenyl (Compound 5). Chlorine’s larger atomic radius compared to fluorine may lead to differences in crystal packing, as seen in , where Cl/Br substitutions necessitate lattice adjustments .
- 4-Fluorophenyl groups are common across analogs (Compounds 4,5; ) and contribute to planar molecular conformations, except when steric clashes occur (e.g., perpendicular fluorophenyl groups in Compound 4) .
Synthetic Accessibility :
- High yields (~80-90%) for Compounds 4 and 5 suggest that similar triazole derivatives can be synthesized efficiently via cyclocondensation or nucleophilic substitution. However, the target compound’s 2,5-dichlorophenyl group may require optimized conditions due to steric hindrance .
Crystallographic Behavior
- Isostructurality and Packing : Compounds 4 and 5 () are isostructural with triclinic symmetry (P¯1) and two independent molecules per asymmetric unit. Their planar conformations are disrupted by perpendicular fluorophenyl groups, a feature likely shared by the target compound’s dichlorophenyl substituent .
- Substituent-Driven Adjustments : The transition from Cl (Compound 4) to F (Compound 5) preserves the overall lattice but alters intermolecular interactions (e.g., halogen bonding, van der Waals forces). The target compound’s dichloro substitution may further modulate these interactions .
Functional Group Comparisons
- Carboxamide Linkage : The N-(4-fluorophenyl)carboxamide group is conserved across several analogs (). This moiety enhances solubility and hydrogen-bonding capacity, critical for crystallinity and biological activity.
- Methyl Substitution : The 5-methyl group on the triazole core (shared by all compounds) improves thermal stability and steric shielding, as observed in related materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
